4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
The compound “4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C14H18BNO3 . It has a molecular weight of 259.11 g/mol .
Synthesis Analysis
The synthesis of this compound might involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H18BNO3/c1-9-16-11-7-6-10 (8-12 (11)17-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3
. This provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The compound might be involved in various chemical reactions. For instance, it could be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.11 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is often used to protect diols in the organic synthesis of drugs .
Suzuki Coupling Reactions
The compound is used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .
Asymmetric Synthesis of Amino Acids
It is utilized in the asymmetric synthesis of amino acids . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the production of a specific enantiomer of a compound .
Enzyme Inhibitors
In drug application research, boric acid compounds like this one are usually used as enzyme inhibitors . They can be used to treat various conditions, including tumors and microbial infections .
Specific Ligand Drugs
The compound can also be used as a specific ligand drug . Ligand drugs bind to a specific site on a target protein, which can alter the protein’s activity and result in a therapeutic effect .
Fluorescent Probes
Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various types of biological research .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Crystallographic and Conformational Analyses
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . This can help to further clarify certain physical and chemical properties of the compound .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
The compound might interact with its targets through chemical reactions such as borylation and hydroboration, which are common reactions involving boronic acids and their derivatives .
Biochemical Pathways
It’s known that boronic acids and their derivatives play crucial roles in various chemical reactions, including carbon-carbon bond formation .
Pharmacokinetics
The physicochemical properties such as its density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) might influence its pharmacokinetic behavior .
Result of Action
It’s known that boronic acids and their derivatives can induce significant changes in the chemical structure of their targets, potentially leading to various downstream effects .
properties
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZHNPPYJYFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
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